molecular formula C14H29NO3S2 B14707906 S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate CAS No. 21209-14-3

S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate

Cat. No.: B14707906
CAS No.: 21209-14-3
M. Wt: 323.5 g/mol
InChI Key: AAAABHINRQIFEK-UHFFFAOYSA-N
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Description

S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C14H29NO3S2 It is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain with a cycloheptylpentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate typically involves the reaction of 2-(5-Cycloheptylpentyl)aminoethanethiol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as crystallization or distillation may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonate derivatives, sulfide compounds, and substituted aminoethyl derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate involves its interaction with thiol groups in biological molecules. The thiosulfate group can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate the activity of enzymes and other proteins. The compound’s molecular targets include cysteine residues in proteins, which play a crucial role in its biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate include:

Uniqueness

This compound is unique due to its specific cycloheptylpentyl substituent, which imparts distinct chemical and physical properties.

Properties

CAS No.

21209-14-3

Molecular Formula

C14H29NO3S2

Molecular Weight

323.5 g/mol

IUPAC Name

5-(2-sulfosulfanylethylamino)pentylcycloheptane

InChI

InChI=1S/C14H29NO3S2/c16-20(17,18)19-13-12-15-11-7-3-6-10-14-8-4-1-2-5-9-14/h14-15H,1-13H2,(H,16,17,18)

InChI Key

AAAABHINRQIFEK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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